molecular formula C7H4ClNO3S B14627887 3-(5-Nitrothiophen-2-yl)prop-2-enoyl chloride CAS No. 55785-89-2

3-(5-Nitrothiophen-2-yl)prop-2-enoyl chloride

Cat. No.: B14627887
CAS No.: 55785-89-2
M. Wt: 217.63 g/mol
InChI Key: XUQKFBOIGOWKHU-UHFFFAOYSA-N
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Description

3-(5-Nitrothiophen-2-yl)prop-2-enoyl chloride is an organic compound that belongs to the class of nitrothiophenes It is characterized by the presence of a nitro group attached to a thiophene ring, which is further connected to a prop-2-enoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Nitrothiophen-2-yl)prop-2-enoyl chloride typically involves the nitration of thiophene followed by the introduction of the prop-2-enoyl chloride group. One common method involves the nitration of thiophene using a mixture of concentrated sulfuric acid and nitric acid to yield 5-nitrothiophene. This intermediate is then subjected to a Friedel-Crafts acylation reaction with prop-2-enoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and the use of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(5-Nitrothiophen-2-yl)prop-2-enoyl chloride can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of amides, esters, or thioesters.

Scientific Research Applications

3-(5-Nitrothiophen-2-yl)prop-2-enoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Nitrothiophen-2-yl)prop-2-enoyl chloride involves its reactivity due to the presence of the nitro and acyl chloride groups. These functional groups can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. The nitro group can participate in redox reactions, while the acyl chloride group can undergo nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Nitrothiophen-2-yl)prop-2-enal: Similar structure but with an aldehyde group instead of an acyl chloride group.

    3-(5-Nitrothiophen-2-yl)prop-2-enoyl isothiocyanate: Contains an isothiocyanate group instead of an acyl chloride group.

Uniqueness

3-(5-Nitrothiophen-2-yl)prop-2-enoyl chloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of both the nitro and acyl chloride groups allows for a wide range of chemical transformations and interactions with various molecular targets.

Properties

IUPAC Name

3-(5-nitrothiophen-2-yl)prop-2-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO3S/c8-6(10)3-1-5-2-4-7(13-5)9(11)12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQKFBOIGOWKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])C=CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90787454
Record name 3-(5-Nitrothiophen-2-yl)prop-2-enoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90787454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55785-89-2
Record name 3-(5-Nitrothiophen-2-yl)prop-2-enoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90787454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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